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Compound of Interest

Compound Name:
1-(2,6-Dichloropyridin-3-

YL)ethanone

Cat. No.: B1441593 Get Quote

An In-Depth Technical Guide to 1-(2,6-Dichloropyridin-3-YL)ethanone: Synthesis,

Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2,6-dichloropyridin-3-
yl)ethanone, a key heterocyclic building block. Authored from the perspective of a Senior

Application Scientist, this document delves into the synthesis, structural elucidation, and

potential applications of this compound, offering field-proven insights and detailed

methodologies to support researchers in its effective utilization.

Introduction and Significance
1-(2,6-Dichloropyridin-3-yl)ethanone is a substituted pyridine derivative of significant interest

in medicinal chemistry and organic synthesis. The presence of two chlorine atoms on the

pyridine ring renders it an electron-deficient system, making it susceptible to nucleophilic

substitution and a versatile scaffold for the synthesis of more complex molecules. The acetyl

group at the 3-position provides a reactive handle for a variety of chemical transformations.

Pyridine and its derivatives are ubiquitous in pharmaceuticals, and compounds like 1-(2,6-
dichloropyridin-3-yl)ethanone serve as crucial intermediates in the development of novel

therapeutic agents.[1]
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Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to

its application in research and development.

Property Value Source

Molecular Formula C₇H₅Cl₂NO N/A

Molecular Weight 190.03 g/mol [2]

CAS Number 412018-50-9 [2]

Appearance
Off-white to yellow solid-liquid

mixture
[3]

Boiling Point 286.7 ± 35.0 °C (Predicted) [3]

Density 1.376 ± 0.06 g/cm³ (Predicted) [3]

pKa -4.81 ± 0.10 (Predicted) [3]

Synthesis of 1-(2,6-Dichloropyridin-3-YL)ethanone
The synthesis of 1-(2,6-dichloropyridin-3-yl)ethanone can be effectively achieved through

the Grignard reaction, a powerful and widely used method for the formation of carbon-carbon

bonds.

Synthetic Scheme

Synthesis of 1-(2,6-Dichloropyridin-3-YL)ethanone

2,6-Dichloronicotinic Acid Methylmagnesium Iodide (CH₃MgI)
in Diethyl Ether/THF

1. Grignard Reaction
Aqueous NH₄Cl Workup

2. Quenching
1-(2,6-Dichloropyridin-3-YL)ethanone

3. Extraction & Purification

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(2,6-dichloropyridin-3-yl)ethanone.
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Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of 1-(2,6-dichloropyridin-3-
yl)ethanone.[4]

Materials:

2,6-Dichloronicotinic acid

Methylmagnesium iodide (CH₃MgI) solution (e.g., 2M in diethyl ether)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen

or argon), dissolve 2,6-dichloronicotinic acid in anhydrous THF.

Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the methylmagnesium

iodide solution dropwise via the dropping funnel. An excess of the Grignard reagent is

typically used to ensure complete reaction.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat to reflux (approximately 70°C). Stir the reaction mixture for an

extended period (e.g., 72 hours) to drive the reaction to completion.

Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a

saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Collect

the organic layer.

Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over

anhydrous sodium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

Purify the resulting crude product by silica gel column chromatography to obtain 1-(2,6-
dichloropyridin-3-yl)ethanone as a colorless oil.

Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly polar carbon-

magnesium bond in the Grignard reagent renders the methyl group nucleophilic.

Grignard Reaction Mechanism

2,6-Dichloronicotinic Acid

Tetrahedral Intermediate
Nucleophilic attack

by CH₃⁻

CH₃MgI

Ketone

Elimination of
-OMgI

1-(2,6-Dichloropyridin-3-YL)ethanone

Protonation during
workup

Click to download full resolution via product page

Caption: Simplified mechanism of the Grignard reaction.

Initially, the Grignard reagent attacks the carbonyl carbon of the carboxylic acid, leading to the

formation of a tetrahedral intermediate. Subsequent elimination of a magnesium salt and

protonation during the aqueous workup yields the final ketone product.

Structural Elucidation and Characterization
Definitive structural confirmation of a synthesized compound relies on a combination of

spectroscopic techniques. While experimental data for 1-(2,6-dichloropyridin-3-yl)ethanone
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is not readily available in the cited literature, we can predict the expected spectral

characteristics based on its structure and data from analogous compounds.

Disclaimer: The following spectral data are predicted and should be confirmed by experimental

analysis.

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic

region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic

region for the methyl protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.2 d 1H H-4

~ 7.4 d 1H H-5

~ 2.6 s 3H -CH₃

The downfield shift of the aromatic protons is due to the electron-withdrawing nature of the

chlorine atoms and the nitrogen in the pyridine ring.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Chemical Shift (δ, ppm) Assignment

~ 198 C=O

~ 152 C-2

~ 150 C-6

~ 140 C-4

~ 130 C-3

~ 125 C-5

~ 28 -CH₃

The carbonyl carbon is expected to have the most downfield chemical shift. The carbons

attached to the chlorine atoms (C-2 and C-6) will also be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100-3000 Medium Aromatic C-H stretch

~ 2950-2850 Medium Aliphatic C-H stretch

~ 1710 Strong C=O stretch (ketone)

~ 1600, 1475 Medium-Weak
C=C and C=N aromatic ring

stretches

~ 800-600 Strong C-Cl stretch

The most prominent peak will be the strong absorption of the carbonyl group.[5]

Mass Spectrometry (MS) (Predicted)
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Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 190, with a

characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks).

Predicted Fragmentation Pattern:

Loss of a methyl radical (-CH₃): A significant fragment at m/z 175.

Loss of a carbonyl group (-CO): A fragment at m/z 162.

Cleavage of the acetyl group: A fragment corresponding to the dichloropyridinyl cation at m/z

146.

Potential Applications in Research and Drug
Development
The 2,6-dichloropyridine scaffold is a valuable starting point for the synthesis of a wide range of

biologically active molecules. The presence of two chlorine atoms allows for selective

functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

Medicinal Chemistry: Dichloropyridine derivatives are key intermediates in the synthesis of

pharmaceuticals, including kinase inhibitors for cancer therapy and agents targeting various

receptors in the central nervous system.[6] The acetyl group in 1-(2,6-dichloropyridin-3-
yl)ethanone can be further modified to introduce diverse functionalities, enabling the

exploration of structure-activity relationships in drug discovery programs.

Agrochemicals: Pyridine-based compounds are also prevalent in the agrochemical industry

as herbicides and pesticides. The unique substitution pattern of 1-(2,6-dichloropyridin-3-
yl)ethanone makes it a potential precursor for novel crop protection agents.

Materials Science: The electron-deficient nature of the dichloropyridine ring can be exploited

in the design of new organic materials with specific electronic and photophysical properties.

Conclusion
1-(2,6-Dichloropyridin-3-yl)ethanone is a versatile and valuable building block in modern

organic synthesis. Its straightforward preparation via the Grignard reaction, coupled with the
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reactivity of its functional groups, makes it an attractive starting material for the development of

novel compounds in the pharmaceutical, agrochemical, and materials science fields. This guide

provides a foundational understanding of its synthesis, characterization, and potential

applications, empowering researchers to leverage this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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